N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide
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Overview
Description
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a naphthalene moiety linked to an acetohydrazide group through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form naphthalen-1-yloxy halide.
Condensation Reaction: The naphthalen-1-yloxy halide is then reacted with acetohydrazide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding naphthoquinones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of multiple hydroxyl groups allows for hydrogen bonding interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Naphthalen-1-yloxypropane-1,2-diol: Similar in structure but differs in the functional groups attached to the naphthalene ring.
Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate: Contains a sulfonate group instead of the acetohydrazide moiety.
Uniqueness
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a naphthalene ring with an acetohydrazide group and multiple hydroxyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H26N2O8 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H26N2O8/c28-13-20-22(30)23(31)24(32)25(35-20)34-17-10-8-15(9-11-17)12-26-27-21(29)14-33-19-7-3-5-16-4-1-2-6-18(16)19/h1-12,20,22-25,28,30-32H,13-14H2,(H,27,29)/b26-12+/t20-,22-,23+,24-,25-/m1/s1 |
InChI Key |
BILFSMAQMOVDQT-OKTMBUEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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